Monocrotaline N-oxide
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Overview
Description
Monocrotaline N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its significant biological activity and toxicity. It is a metabolite of monocrotaline, which is found in various Crotalaria species.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monocrotaline N-Oxide can be synthesized through the oxidation of monocrotaline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Monocrotaline N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert this compound back to monocrotaline.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Monocrotaline N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its toxicological effects on various biological systems, including liver and kidney toxicity.
Medicine: Investigated for its potential therapeutic applications and as a model compound for studying the mechanisms of pyrrolizidine alkaloid toxicity.
Mechanism of Action
Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .
Comparison with Similar Compounds
Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.
Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.
Uniqueness: Monocrotaline N-Oxide is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .
Properties
CAS No. |
35337-98-5 |
---|---|
Molecular Formula |
C16H23NO7 |
Molecular Weight |
341.36 g/mol |
IUPAC Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |
InChI Key |
LHVAZUAALQTANZ-ANYXPJNNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |
SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Canonical SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Pictograms |
Acute Toxic |
Synonyms |
(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |
Origin of Product |
United States |
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